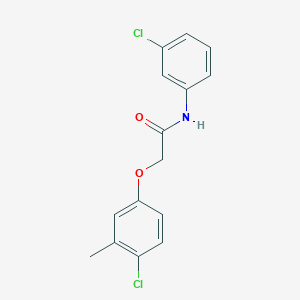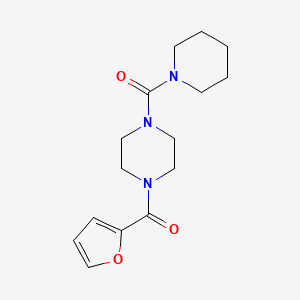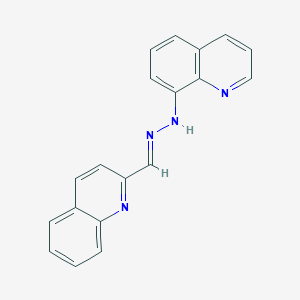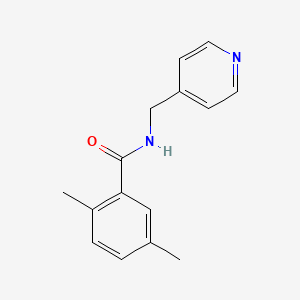
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide, commonly known as 'clofibric acid', is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower lipid levels in the blood. Clofibric acid was first synthesized in the 1960s and has been extensively studied for its lipid-lowering effects.
作用机制
Clofibric acid activates PPAR-alpha by binding to its ligand-binding domain. This leads to the formation of a PPAR-alpha/retinoid X receptor (RXR) heterodimer, which binds to specific DNA sequences in the promoter regions of target genes. This results in the upregulation of genes involved in fatty acid oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase 1. Clofibric acid also downregulates genes involved in lipogenesis, such as fatty acid synthase and acetyl-CoA carboxylase.
Biochemical and Physiological Effects
Clofibric acid has been shown to decrease triglyceride levels and increase HDL cholesterol levels in the blood. It also has anti-inflammatory effects and has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Clofibric acid has been shown to have beneficial effects on glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
Clofibric acid is a widely used tool compound for studying the role of PPAR-alpha in lipid metabolism. It is relatively inexpensive and readily available. However, it has been shown to have off-target effects on other PPAR isoforms, such as PPAR-gamma, which can complicate the interpretation of results. Clofibric acid is also known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can cause toxicity.
未来方向
There are several potential future directions for research on clofibric acid. One area of interest is the development of more selective PPAR-alpha agonists that do not have off-target effects on other PPAR isoforms. Another area of interest is the identification of novel targets of clofibric acid that are involved in its lipid-lowering effects. Additionally, there is interest in the development of clofibric acid derivatives that have improved pharmacokinetic properties and reduced toxicity. Overall, clofibric acid remains a valuable tool compound for studying the role of PPAR-alpha in lipid metabolism and has potential for further development as a therapeutic agent.
合成方法
Clofibric acid can be synthesized through a multistep process starting from 3-chlorobenzoic acid and 4-chloro-m-cresol. The first step involves the conversion of 3-chlorobenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 4-chloro-m-cresol in the presence of a base such as triethylamine to form the corresponding ester. The ester is then hydrolyzed using sodium hydroxide to form clofibric acid.
科学研究应用
Clofibric acid has been extensively studied for its lipid-lowering effects. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. Clofibric acid is a potent activator of PPAR-alpha, which is primarily expressed in the liver and is involved in the regulation of lipid metabolism. It has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-7-13(5-6-14(10)17)20-9-15(19)18-12-4-2-3-11(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSULJIQKHCAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)


![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)

![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
